molecular formula C20H34O B8071533 3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-ol

3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-ol

Cat. No.: B8071533
M. Wt: 290.5 g/mol
InChI Key: OJISWRZIEWCUBN-DYCNYEKWSA-N
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Description

3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-ol, also known as geranylgeraniol, is a naturally occurring diterpene alcohol. It is a key intermediate in the biosynthesis of various important biomolecules, including carotenoids, sterols, and tocopherols. This compound is characterized by its four isoprene units, which contribute to its extensive conjugated double-bond system, making it a significant molecule in both biological and industrial contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-ol can be achieved through several methods. One common approach involves the use of geranylgeranyl pyrophosphate as a starting material. This compound undergoes hydrolysis to yield geranylgeraniol. The reaction typically requires acidic or enzymatic conditions to facilitate the hydrolysis process .

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources such as essential oils or through microbial fermentation processes. The latter method utilizes genetically engineered microorganisms to produce the compound in large quantities, offering a sustainable and efficient production route .

Chemical Reactions Analysis

Types of Reactions

3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Geranylgeranial or geranylgeranoic acid.

    Reduction: Fully saturated analogs of geranylgeraniol.

    Substitution: Geranylgeranyl chloride.

Scientific Research Applications

3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-ol involves its incorporation into biological membranes, affecting their fluidity and function. It also serves as a precursor for the synthesis of geranylgeranyl pyrophosphate, which is crucial for the prenylation of proteins. This post-translational modification is essential for the proper localization and function of various proteins involved in cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-ol is unique due to its four isoprene units, which provide a more extensive conjugated system compared to farnesol and geraniol. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry[10][10].

Properties

IUPAC Name

(2E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15,21H,6-8,10,12,14,16H2,1-5H3/b18-11+,19-13?,20-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJISWRZIEWCUBN-DYCNYEKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CCC(=CCC/C(=C/CO)/C)C)/C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-ol
Reactant of Route 6
3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-ol

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